1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazole-5-carboxylic acid
Overview
Description
1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C14H9Cl2N3O2S and its molecular weight is 354.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of the compound “1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazole-5-carboxylic acid” are currently unknown
Mode of Action
Based on its structural similarity to other thiazole and pyrazole derivatives, it might interact with its targets by forming hydrogen bonds or hydrophobic interactions .
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways it affects . Other thiazole and pyrazole derivatives have been reported to exhibit various biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor activities . These activities suggest that the compound might affect multiple biochemical pathways.
Pharmacokinetics
The compound’s molecular weight (35421 g/mol) and its polar surface area might influence its absorption and distribution in the body .
Result of Action
The specific molecular and cellular effects of the compound’s action are currently unknown due to the lack of research data . Based on the biological activities of similar compounds, it might induce changes in cell growth, inflammation, or microbial activity .
Action Environment
The compound’s action, efficacy, and stability might be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules
Biochemical Analysis
Biochemical Properties
Thiazoles, the class of compounds it belongs to, have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific enzymes, proteins, and other biomolecules that 1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazole-5-carboxylic acid interacts with, and the nature of these interactions, are yet to be identified.
Cellular Effects
It is known that thiazoles can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Thiazoles are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-methylpyrazole-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N3O2S/c1-7-4-12(13(20)21)19(18-7)14-17-11(6-22-14)9-3-2-8(15)5-10(9)16/h2-6H,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDVNFJJUFUJPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)O)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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